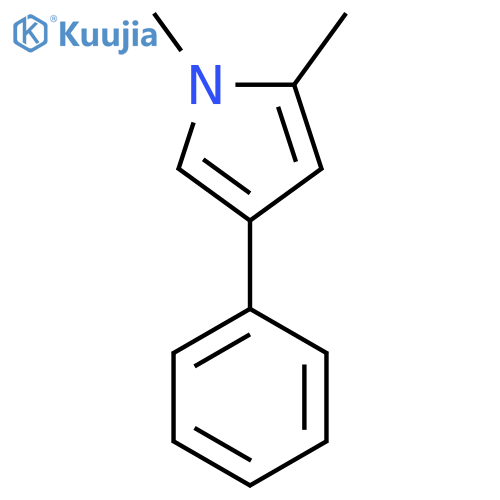Cas no 52266-24-7 (1,2-Dimethyl-4-phenyl-pyrrole)

1,2-Dimethyl-4-phenyl-pyrrole structure
商品名:1,2-Dimethyl-4-phenyl-pyrrole
CAS番号:52266-24-7
MF:C12H13N
メガワット:171.238322973251
MDL:MFCD27924830
CID:4714957
1,2-Dimethyl-4-phenyl-pyrrole 化学的及び物理的性質
名前と識別子
-
- 1,2-dimethyl-4-phenyl-pyrrole
- ZTZCGMMFRYOVLW-UHFFFAOYSA-N
- Pyrrole,1,2-dimethyl-4-phenyl-
- 1,2-Dimethyl-4-phenyl-pyrrole
-
- MDL: MFCD27924830
- インチ: 1S/C12H13N/c1-10-8-12(9-13(10)2)11-6-4-3-5-7-11/h3-9H,1-2H3
- InChIKey: ZTZCGMMFRYOVLW-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=C(C2C=CC=CC=2)C=C1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 161
- トポロジー分子極性表面積: 4.9
1,2-Dimethyl-4-phenyl-pyrrole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,2-Dimethyl-4-phenyl-pyrrole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01UNY1-100mg |
1,2-Dimethyl-4-phenyl-1H-pyrrole |
52266-24-7 | 100mg |
$564.00 | 2023-12-14 | ||
| 1PlusChem | 1P01UNPP-250mg |
1,2-Dimethyl-4-phenyl-1H-pyrrole |
52266-24-7 | ≥95% | 250mg |
$698.00 | 2023-12-16 | |
| 1PlusChem | 1P01UNPP-5g |
1,2-Dimethyl-4-phenyl-1H-pyrrole |
52266-24-7 | ≥95% | 5g |
$1733.00 | 2024-04-30 | |
| eNovation Chemicals LLC | D780327-0.25g |
1,2-Dimethyl-4-phenyl-1H-pyrrole |
52266-24-7 | 95% | 0.25g |
$605 | 2025-02-20 | |
| abcr | AB534708-250mg |
1,2-Dimethyl-4-phenyl-1H-pyrrole; . |
52266-24-7 | 250mg |
€915.00 | 2024-08-02 | ||
| eNovation Chemicals LLC | D780327-5g |
1,2-Dimethyl-4-phenyl-1H-pyrrole |
52266-24-7 | 95% | 5g |
$1650 | 2025-02-20 | |
| eNovation Chemicals LLC | D780327-0.1g |
1,2-Dimethyl-4-phenyl-1H-pyrrole |
52266-24-7 | 95% | 0.1g |
$600 | 2025-02-27 | |
| eNovation Chemicals LLC | D780327-5g |
1,2-Dimethyl-4-phenyl-1H-pyrrole |
52266-24-7 | 95% | 5g |
$1650 | 2025-02-27 | |
| eNovation Chemicals LLC | D780327-0.25g |
1,2-Dimethyl-4-phenyl-1H-pyrrole |
52266-24-7 | 95% | 0.25g |
$605 | 2024-07-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY264837-0.25g |
1,2-Dimethyl-4-phenyl-1H-pyrrole |
52266-24-7 | ≥95% | 0.25g |
¥4600.0 | 2023-09-15 |
1,2-Dimethyl-4-phenyl-pyrrole 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
52266-24-7 (1,2-Dimethyl-4-phenyl-pyrrole) 関連製品
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:52266-24-7)1,2-Dimethyl-4-phenyl-pyrrole

清らかである:99%/99%/99%/99%
はかる:0.1g/0.25g/1g/5g
価格 ($):172.0/276.0/690.0/1692.0